molecular formula C14H15Cl2NO B7484643 (E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide

(E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide

Cat. No.: B7484643
M. Wt: 284.2 g/mol
InChI Key: DQJAFNJEIGAATF-AATRIKPKSA-N
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Description

(E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyclopentyl group attached to an amide linkage, which is further connected to a 3,5-dichlorophenyl group through a prop-2-enamide chain. The presence of chlorine atoms in the phenyl ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 3,5-dichlorobenzaldehyde and cyclopentylamine.

    Formation of the intermediate: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with cyclopentylamine to form an imine intermediate.

    Reduction of the imine: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to form the corresponding amine.

    Formation of the final product: The amine is then reacted with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-cyclopentyl-3-(3,4-dichlorophenyl)prop-2-enamide
  • (E)-N-cyclopentyl-3-(4-chlorophenyl)prop-2-enamide
  • (E)-N-cyclopentyl-3-(3,5-difluorophenyl)prop-2-enamide

Uniqueness

(E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-N-cyclopentyl-3-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO/c15-11-7-10(8-12(16)9-11)5-6-14(18)17-13-3-1-2-4-13/h5-9,13H,1-4H2,(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJAFNJEIGAATF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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